molecular formula C19H15N5O2S B2689688 Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate CAS No. 1203227-88-6

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate

Cat. No.: B2689688
CAS No.: 1203227-88-6
M. Wt: 377.42
InChI Key: VXWUBHGXRSDUIV-UHFFFAOYSA-N
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Description

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyridine ring, a triazole ring, and a pyridazine ring, making it a tricyclic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group in the compound could yield a sulfoxide or sulfone, while reduction could yield a thiol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s heterocyclic structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: The compound may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation, making it a potential lead compound for the development of new therapeutics.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate exerts its effects depends on its specific application. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Alternatively, if the compound is used as a receptor modulator, it may bind to a receptor on the surface of a cell, altering the receptor’s activity and thereby modulating the cell’s response to external signals.

Comparison with Similar Compounds

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

benzyl 2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(26-12-14-6-2-1-3-7-14)13-27-19-22-21-17-10-9-16(23-24(17)19)15-8-4-5-11-20-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBHGXRSDUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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